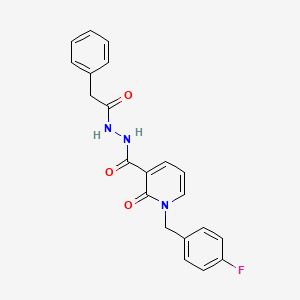
5-Bromo-4,7-difluoro-1,3-benzodioxole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4,7-difluoro-1,3-benzodioxole is a chemical compound used as a precursor in organic synthesis . It is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid and serves as an intermediate in active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .
Synthesis Analysis
This compound is widely used as an intermediate in the synthesis of various drugs, including antipsychotics, antidepressants, and anti-inflammatory drugs . It is also used in the synthesis of agrochemicals and other fine chemicals .Molecular Structure Analysis
The molecular formula of 5-Bromo-4,7-difluoro-1,3-benzodioxole is C7H3BrF2O2 . Its molecular weight is 237.00 . The SMILES string representation of this compound is FC1(F)Oc2ccc(Br)cc2O1 .Chemical Reactions Analysis
As a precursor in organic synthesis, 5-Bromo-4,7-difluoro-1,3-benzodioxole is used to prepare 5-bromo-2,2-difluoro-1,3-benzodioxole-4-carboxylic acid . It serves as an intermediate in the synthesis of active pharmaceutical ingredients, agrochemicals, and in the dyestuff field .Physical And Chemical Properties Analysis
The physical form of 5-Bromo-4,7-difluoro-1,3-benzodioxole is solid . The compound has a molecular weight of 237.00 .Wissenschaftliche Forschungsanwendungen
Heavy-Halogen Migrations in Synthetic Chemistry
Gorecka, Leroux, and Schlosser (2004) explored the bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, leading to the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole derivatives. This work demonstrates the compound's role in structural elaboration through deprotonation-triggered heavy-halogen migrations, offering a pathway to synthesize iodinated or carboxylated derivatives with potential in synthetic and medicinal chemistry applications (Gorecka, Leroux, & Schlosser, 2004).
Atropisomeric Bisphosphines Synthesis
Leroux, Gorecka, and Schlosser (2004) also reported the synthesis of atropisomeric bisphosphines from 2,2-difluoro-1,3-benzodioxole and its 5-bromo derivative. These compounds exhibit potential as ligands for enantioselective catalysts, demonstrating the compound's utility in catalysis and asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).
Development of Novel Bromo- and Arylazo-Substituted Compounds
Li, Sun, and Gao (2012) synthesized novel bromo-, arylazo-, and heterocyclic-fused troponoid compounds containing the 1,3-benzodioxole system. Their work contributes to the development of new molecules with potential applications in materials science and pharmacology (Li, Sun, & Gao, 2012).
Anticancer and Antibacterial Agents Synthesis
Gupta et al. (2016) conducted eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-benzodioxole derivatives, including compounds related to 5-Bromo-4,7-difluoro-1,3-benzodioxole, as anticancer, DNA binding, and antibacterial agents. This highlights its role in the development of new therapeutic agents with enhanced activity and fewer side effects (Gupta et al., 2016).
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for this compound are not mentioned in the available resources, its use as a precursor in organic synthesis and as an intermediate in the production of active pharmaceutical ingredients, agrochemicals, and dyestuffs suggests potential for continued use and study in these fields .
Eigenschaften
IUPAC Name |
5-bromo-4,7-difluoro-1,3-benzodioxole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF2O2/c8-3-1-4(9)6-7(5(3)10)12-2-11-6/h1H,2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENVGLUTKSAJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2F)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4,7-difluoro-1,3-benzodioxole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2815478.png)
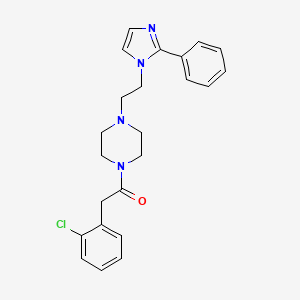
![4-[2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]morpholine](/img/structure/B2815481.png)
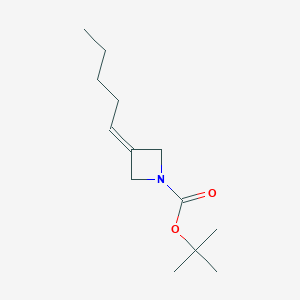
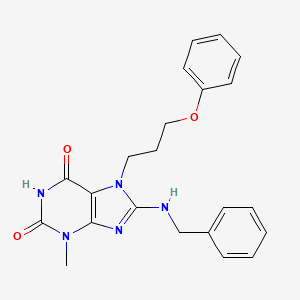
![N-(1-cyano-1,2-dimethylpropyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide](/img/structure/B2815484.png)
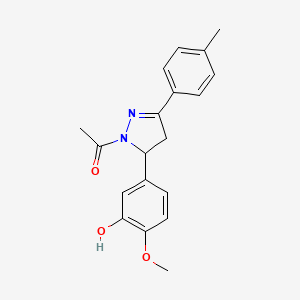
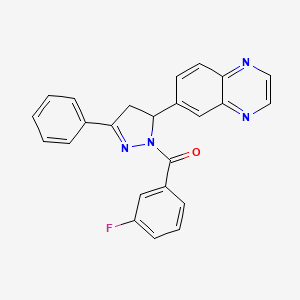
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2815492.png)
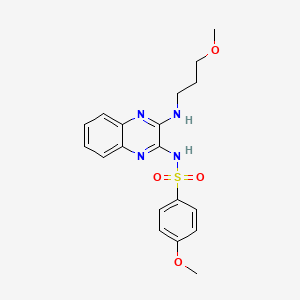
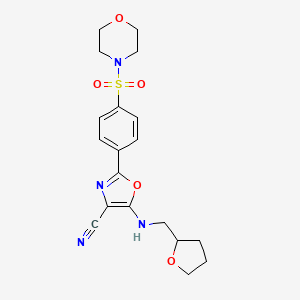
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2815496.png)

